An In-depth Technical Guide to the Synthesis and Chemical Properties of Flamprop-m-isopropyl
An In-depth Technical Guide to the Synthesis and Chemical Properties of Flamprop-m-isopropyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of the selective herbicide Flamprop-m-isopropyl. Detailed experimental protocols for its synthesis and analysis are presented, along with tabulated quantitative data for its physicochemical and toxicological properties. The guide also features visualizations of the synthetic pathway and its mode of action at the cellular level, designed to support researchers and professionals in the fields of agrochemistry and drug development.
Introduction
Flamprop-m-isopropyl, with the CAS Registry Number 63782-90-1, is a post-emergence herbicide belonging to the arylaminopropionic acid class.[1] It is the isopropyl ester of the D-isomer of flamprop, a chiral compound.[2] This stereospecificity is crucial for its herbicidal activity.[3] Historically marketed under trade names such as Barnon Plus and Commando, it has been used for the control of wild oats (Avena fatua) in cereal crops.[3][4] The herbicidal effect of Flamprop-m-isopropyl is achieved through the inhibition of cell elongation in susceptible grass species.[3] This guide details the chemical synthesis, properties, and biological mode of action of this compound.
Synthesis of Flamprop-m-isopropyl
The commercial synthesis of Flamprop-m-isopropyl is a two-step process. The first step involves the synthesis of the key intermediate, N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine. The second step is the esterification of this intermediate with isopropyl alcohol.[3]
Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine
A common method for the synthesis of the N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine intermediate involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride, followed by coupling with an L-alanine derivative.[1]
Experimental Protocol:
-
Step 2.1.1: N-Benzoylation of 3-chloro-4-fluoroaniline. In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 3-chloro-4-fluoroaniline in a suitable solvent such as toluene. Cool the solution to 0-5 °C. Slowly add an equimolar amount of benzoyl chloride to the solution while maintaining the temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Step 2.1.2: N-Alkylation with L-alanine derivative. To the reaction mixture from the previous step, add a base such as sodium hydride, followed by the addition of an L-alanine ester (e.g., methyl or ethyl ester). Heat the mixture under reflux for several hours.
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Step 2.1.3: Hydrolysis. After cooling, the ester is hydrolyzed to the carboxylic acid by adding an aqueous solution of a strong base like sodium hydroxide and heating.
-
Step 2.1.4: Purification. The aqueous layer is separated, acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and dried to yield N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine.
Esterification of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine
The final step is the esterification of the carboxylic acid intermediate with isopropyl alcohol, typically under acidic catalysis to maintain the stereochemical integrity of the molecule.[3]
Experimental Protocol:
-
Step 2.2.1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine in an excess of isopropyl alcohol, which also serves as the solvent.
-
Step 2.2.2: Catalysis. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Step 2.2.3: Reaction. Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product. The reaction progress is monitored by TLC.
-
Step 2.2.4: Work-up and Purification. Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Remove the excess isopropyl alcohol under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product can be further purified by recrystallization or column chromatography to yield pure Flamprop-m-isopropyl.
Chemical Properties of Flamprop-m-isopropyl
Flamprop-m-isopropyl is a white crystalline solid at room temperature.[3] Its chemical and physical properties are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₉ClFNO₃ | [5] |
| Molecular Weight | 363.81 g/mol | [5] |
| CAS Registry Number | 63782-90-1 | [2] |
| IUPAC Name | isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate | [2] |
| Appearance | White crystals | [3] |
| Melting Point | 84 °C | [6] |
| Water Solubility | 12 mg/L (at 20 °C) | [3] |
| Vapor Pressure | 8.50 x 10⁻² mPa (at 20 °C) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 3.69 | [7] |
| pKa (Predicted) | -1.02 ± 0.50 | [8] |
Solubility in Organic Solvents
| Solvent | Solubility (g/L at 20 °C) | Reference(s) |
| Acetone | 1560 | [3] |
| Ethanol | 147 | [3] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum of Flamprop-m-isopropyl is expected to show characteristic signals for the aromatic protons, the methine proton of the alanine moiety, the methyl protons of the alanine moiety, and the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the aliphatic carbons of the alanine and isopropyl moieties.[9]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of Flamprop-m-isopropyl shows a molecular ion peak [M]⁺ at m/z 363. The fragmentation pattern includes characteristic ions corresponding to the loss of the isopropoxy group and other fragments of the molecule. The base peak is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Other significant fragments are observed at m/z 77 ([C₆H₅]⁺) and m/z 276.[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands for the C=O stretching vibrations of the ester and amide groups, typically in the region of 1650-1750 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-Cl and C-F stretching vibrations, would also be present.
Mechanism of Action
Flamprop-m-isopropyl is a selective, systemic herbicide that is absorbed by the leaves of plants.[3] Its herbicidal activity is attributed to the inhibition of cell elongation.[3] At the molecular level, it acts as a mitotic disrupter. It does not directly inhibit tubulin polymerization but rather interferes with the proper organization of microtubules in the mitotic spindle and the phragmoplast during cell division. This disruption of microtubule orientation leads to an arrest of the cell cycle and ultimately inhibits plant growth.
Analytical Methods
The determination and quantification of Flamprop-m-isopropyl in various matrices are typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A common analytical method for Flamprop-m-isopropyl is reverse-phase HPLC.[7]
Experimental Protocol:
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for the separation.[7]
-
Mobile Phase: A mixture of acetonitrile and water, with the addition of an acid such as phosphoric acid to improve peak shape, is typically used. For mass spectrometry detection, a volatile acid like formic acid should be used instead.[7]
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance is commonly employed.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of Flamprop-m-isopropyl, providing both separation and structural information.
Experimental Protocol:
-
GC Column: A non-polar or semi-polar capillary column is typically used for the separation.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components in the sample matrix.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Toxicological Properties
Flamprop-m-isopropyl exhibits low acute toxicity to mammals but is moderately toxic to birds and aquatic organisms.[3]
| Endpoint | Species | Value | Reference(s) |
| Acute Oral LD₅₀ | Rat | > 2000 mg/kg | [3] (Qualitative) |
| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg | [3] (Qualitative) |
| Acute Toxicity to Birds (LD₅₀) | Mallard Duck | > 171 ppm (dietary) | [12] |
| Acute Toxicity to Fish (LC₅₀) | Rainbow Trout | Moderately Toxic | [3] (Qualitative) |
| Acute Toxicity to Aquatic Invertebrates (EC₅₀) | Daphnia magna | Moderately Toxic | [3] (Qualitative) |
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of Flamprop-m-isopropyl. The provided experimental protocols and tabulated data offer a valuable resource for researchers and professionals in agrochemistry and related fields. The visualizations of the synthetic pathway and mode of action aim to facilitate a deeper understanding of this important herbicidal compound. Further research could focus on developing more environmentally benign synthetic routes and investigating the molecular details of its interaction with plant microtubules.
References
- 1. Flamprop [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Flamprop-M-isopropyl (Ref: WL 43425) [sitem.herts.ac.uk]
- 4. Flamprop - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. FLAMPROP-M-ISOPROPYL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Flamprop-M-isopropyl | SIELC Technologies [sielc.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Flamprop-isopropyl | C19H19ClFNO3 | CID 40520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Flamprop-isopropyl [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Document 8VE0RGjv8EypqOxyLJ3Xbx39B - Toxic Docs [toxicdocs.org]
